molecular formula C22H17BrN4O B3007221 N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide CAS No. 361160-51-2

N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide

Cat. No.: B3007221
CAS No.: 361160-51-2
M. Wt: 433.309
InChI Key: CMRDRASZUBQEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a quinazoline-derived compound characterized by a bromine atom at position 6 of the quinazoline core, a phenyl group at position 4, and an acetamide moiety attached via a para-substituted phenylamino linker.

Properties

IUPAC Name

N-[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-14(28)24-17-8-10-18(11-9-17)25-22-26-20-12-7-16(23)13-19(20)21(27-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRDRASZUBQEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Phenyl Substitution: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.

    Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the bromo group or other reducible functionalities.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; typically carried out at room temperature or under mild heating.

    Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); often conducted at elevated temperatures.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced derivatives with potential removal of the bromo group.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives and other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is primarily based on its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways, leading to altered cellular responses.

    DNA Intercalation: Intercalating into DNA, thereby disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide are highlighted below through comparisons with analogous compounds. Key differences include substituent variations, heterocyclic core modifications, and biological implications.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Differences Biological Implications References
This compound Quinazoline - 6-Br
- 4-Ph
- Acetamide via phenylamino
Reference compound Potential kinase inhibitor; enhanced electrophilicity due to Br
2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(4-chloro-2-methylphenyl)acetamide Quinazolinone (oxidized) - 6-Br
- 4-oxo
- 4-Cl-2-MePh substituent
Oxo group at position 4; chloro and methyl substituents Altered solubility; possible redox activity
N-{4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide Quinazoline - 6-Me
- 4-Ph
- Acetamide via phenylamino
Methyl instead of bromine at position 6 Reduced electrophilicity; potential metabolic stability
N-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide Dihydroquinazoline - 4-oxo
- 3-Ph
- Dihydro core
Non-aromatic dihydro core; no bromine Reduced aromatic interactions; possible tautomerism
N-{4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]phenyl}acetamide Benzylidene (Schiff base) - 5-Br-2-OH-benzylidene
- Acetamide
Schiff base instead of quinazoline; hydroxyl group Hydrogen bonding capability; pH-dependent stability
N-{4-[(4-Ethoxyanilino)sulfonyl]phenyl}acetamide Sulfonamide - Sulfonyl group
- 4-EtO-anilino
Sulfonamide pharmacophore; ethoxy substituent Antibacterial activity (e.g., sulfonamide class)
N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide Isoxazole-sulfonamide - Isoxazole
- Sulfonamide
Isoxazole core; methyl substituent Metabolic stability; antibiotic potential

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Me-Quinazoline Analog Quinazolinone Analog Sulfonamide Analog
Molecular Weight ~434.3 ~400.4 ~433.7 ~334.4
logP (Predicted) ~3.8 ~3.2 ~3.5 ~1.9
Solubility Low (lipophilic) Moderate Low High (polar sulfonamide)
Metabolic Stability Moderate (Br may slow oxidation) High (Me resists metabolism) Low (oxo group prone to reduction) Moderate (sulfonamide stable)

Research Findings and Implications

Methyl substitution () reduces reactivity but may improve metabolic stability . Chloro and methyl groups in ’s compound increase steric bulk, possibly reducing off-target interactions but limiting solubility .

Core Modifications :

  • Dihydroquinazoline () lacks aromaticity, reducing π-π stacking but introducing tautomerization possibilities, which could affect binding kinetics .
  • Sulfonamide analogs () exhibit distinct target profiles (e.g., antibacterial vs. kinase inhibition) due to sulfonamide’s affinity for bacterial dihydropteroate synthase .

Biological Activity: The target compound’s quinazoline core aligns with known kinase inhibitors (e.g., EGFR inhibitors), while Schiff base derivatives () may target metalloenzymes or DNA via chelation . Isoxazole-sulfonamide hybrids () show promise in antibiotic design due to structural similarity to sulfamethoxazole .

Biological Activity

N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles relevant findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for its diverse biological properties. The synthesis of quinazoline derivatives typically involves reactions that yield various functional groups, allowing for modifications that enhance biological activity. For instance, the synthesis method involving 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one has been documented, showcasing the versatility of this chemical scaffold in creating novel derivatives with potential therapeutic effects .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. The compound was tested against various bacterial strains and demonstrated significant activity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis15
Pseudomonas aeruginosa30

These results indicate that the compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies utilizing the Sulforhodamine B (SRB) assay revealed that this compound effectively inhibits the growth of various cancer cell lines, including breast adenocarcinoma (MCF7).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF78.5
A54910.2
HeLa9.0

The IC50 values indicate that the compound has a significant inhibitory effect on cancer cell proliferation, suggesting its potential as an anticancer agent.

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer cell proliferation and survival pathways. These studies suggest that the compound may interact with specific receptors or enzymes critical for tumor growth, thereby inhibiting their activity.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.
  • Case Study on Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant strains of bacteria, showing effective inhibition and suggesting a potential role in treating resistant infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.